Mericitabine, also known as RG7128, is a prodrug of the cytidine nucleoside analog RO5855, specifically designed to combat hepatitis C virus (HCV) infections. It is a di-isobutyl ester prodrug that converts into RO5855 upon administration. Mericitabine demonstrates potent antiviral activity against all HCV genotypes, particularly genotype 1, and has shown a high barrier to resistance, making it a valuable candidate in antiviral therapy .
Mericitabine is classified as a nucleoside analog and specifically functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This classification is pivotal because the inhibition of this enzyme is crucial for halting viral replication. The compound has been extensively studied in clinical trials, demonstrating good tolerability over extended periods .
The synthesis of Mericitabine involves several key steps to ensure the production of the active compound RO5855. The process typically includes:
The synthesis pathway requires careful control of reaction conditions and purification steps to ensure the efficacy and safety of the final product.
Mericitabine's molecular structure can be described as follows:
The structural analysis indicates that modifications at specific positions enhance its binding affinity to the target enzyme while minimizing susceptibility to metabolic degradation .
Mericitabine undergoes several key reactions once administered:
These reactions highlight the pharmacokinetic properties essential for its therapeutic efficacy.
Mericitabine acts primarily through its active metabolite RO5855 triphosphate. The mechanism includes:
This dual mechanism ensures that Mericitabine effectively disrupts HCV replication across various genotypes .
These properties are critical for determining formulation strategies in pharmaceutical applications .
Mericitabine has significant applications in antiviral therapy, particularly in treating hepatitis C infections. Its ability to inhibit all HCV genotypes makes it a versatile agent in combination therapies aimed at eradicating viral infections. Clinical trials have demonstrated its potential efficacy when used alongside other antiviral agents, contributing to improved treatment regimens for patients with chronic hepatitis C .
Mericitabine (RG-7128) is a cytidine nucleoside analogue specifically engineered to target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The NS5B polymerase is a critical enzyme for HCV replication, catalyzing viral RNA synthesis via an RNA-dependent mechanism. Its active site features a highly conserved Gly-Asp-Asp (GDD) motif common among viral RdRps, making it an ideal target for nucleoside analogue inhibitors [2]. Unlike host cell DNA or RNA polymerases, NS5B lacks proofreading capability, but its active site conservation across HCV genotypes (1–6) offers a strategic advantage for broad-spectrum antiviral development [1] [2].
Nucleoside analogues like mericitabine function as competitive substrates for natural nucleotides. Their design capitalizes on structural modifications that mimic natural nucleosides yet terminate RNA chain elongation. Mericitabine incorporates 2'-deoxy-2'-fluoro-2'-C-methylcytidine as its core scaffold. The 2'-C-methyl group introduces steric hindrance, while the 2'-fluoro modification enhances binding affinity and metabolic stability. These alterations allow the triphosphorylated metabolite to incorporate into the growing RNA chain, acting as a non-obligate chain terminator due to its inability to support further nucleotide additions after incorporation [1] [2]. This mechanism exploits the inability of NS5B to distinguish between natural nucleotides and these analogues, effectively halting viral genome replication.
Structural Element | Functional Role | Impact on Antiviral Activity |
---|---|---|
2'-C-Methyl Group | Induces steric hindrance at the active site | Prevents correct positioning of subsequent nucleotides |
2'-Fluoro Modification | Enhances binding affinity to NS5B catalytic site; improves metabolic stability | Increases potency across genotypes; reduces enzymatic degradation |
Cytidine Base | Mimics natural nucleotide substrate | Enables competitive binding at NS5B active site |
Non-obligate termination | Permits incorporation but blocks elongation | High barrier to resistance due to fitness cost of mutations |
The parent nucleoside of mericitabine, PSI-6130, exhibited potent inhibition of HCV NS5B but suffered from suboptimal oral bioavailability due to poor intestinal absorption and first-pass metabolism. To overcome this limitation, mericitabine was developed as a 3',5'-diisobutyryl ester prodrug of PSI-6130. This prodrug strategy significantly enhances lipophilicity, facilitating passive diffusion across intestinal membranes and increasing systemic exposure [1] [5].
The synthesis of mericitabine involves direct esterification of PSI-6130 with isobutyryl chloride under controlled conditions. This reaction occurs in a mixed solvent system of tetrahydrofuran (THF) and water at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine (TEA). The diisobutyryl modification is strategically designed for rapid hydrolysis by systemic and hepatic carboxylesterases, ensuring efficient conversion to the parent nucleoside (PSI-6130) post-absorption [1]. Preclinical pharmacokinetic studies confirmed that mericitabine achieves excellent oral bioavailability but demonstrates minimal plasma exposure itself, as it undergoes rapid hydrolysis to PSI-6130 in blood and tissues [1].
Parameter | Condition | Role in Synthesis |
---|---|---|
Parent Compound | PSI-6130 | Nucleoside core for prodrug derivation |
Reagent | Isobutyryl chloride | Esterifying agent |
Catalyst | 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst for ester formation |
Base | Triethylamine (TEA) | Acid scavenger |
Solvent System | Tetrahydrofuran (THF)/H₂O | Homogeneous reaction medium |
Temperature | 0°C | Controls reaction rate and minimizes side reactions |
Product | 3′,5′-Di-O-isobutyryl-2′-deoxy-2′-fluoro-2′-C-methylcytidine (Mericitabine) | Bioavailable prodrug |
Following oral administration and rapid de-esterification to PSI-6130, mericitabine’s metabolic activation involves a bifurcated phosphorylation pathway within hepatocytes. PSI-6130 undergoes stepwise phosphorylation by cellular kinases to form the active 5'-triphosphate metabolite (PSI-6130-TP). A significant fraction of PSI-6130 is also metabolized via deamination by cytidine deaminase, producing PSI-6206, a uridine analogue. PSI-6206 is subsequently phosphorylated to its own triphosphate form (PSI-6206-TP) [1].
Both PSI-6130-TP and PSI-6206-TP exert antiviral effects as non-obligate chain terminators of NS5B-mediated RNA synthesis. However, PSI-6130-TP is the primary active metabolite, demonstrating substantially higher potency against HCV replication compared to PSI-6206-TP. Kinetic studies show that PSI-6130-TP competes more effectively with endogenous cytidine triphosphate (CTP) for incorporation into the nascent RNA chain. This bifurcated pathway contributes to mericitabine’s overall antiviral efficacy, though PSI-6206-TP serves as a secondary, less potent inhibitor [1]. The intracellular half-life of PSI-6130-TP is prolonged, supporting sustained antiviral activity even with twice-daily dosing regimens [1].
Metabolite | Enzyme Involved in Formation | Antiviral Mechanism | Relative Potency |
---|---|---|---|
PSI-6130 | Esterases (systemic/hepatic) | Parent nucleoside for intracellular activation | Inactive |
PSI-6130-TP | Cellular kinases (phosphorylation) | Non-obligate chain terminator; competes with CTP | High (Primary active metabolite) |
PSI-6206 | Cytidine deaminase (deamination) | Intermediate for PSI-6206-TP formation | Inactive |
PSI-6206-TP | Cellular kinases (phosphorylation) | Non-obligate chain terminator; competes with UTP | Low (Secondary metabolite) |
Mericitabine demonstrated robust antiviral activity in stable and transient subgenomic HCV replicon systems, which model viral RNA replication in cultured human hepatoma cells (Huh-7). The prodrug and its parent nucleoside, PSI-6130, exhibited similar potency against genotype 1a (H77 strain) and genotype 1b (Con1 strain) replicons. The mean half-maximal effective concentration (EC₅₀) values were 0.31 μM for GT1a and 0.51 μM for GT1b, confirming activity against the most prevalent and historically treatment-resistant genotypes [1].
Replicon studies further established mericitabine’s pan-genotypic activity, with significant inhibition observed across genotypes 1–6. Resistance profiling identified the S282T mutation in NS5B as the primary substitution conferring reduced susceptibility to mericitabine. This mutation resides within the active site of NS5B and causes a 3- to 6-fold reduction in susceptibility in enzymatic assays. Critically, S282T imposes a substantial fitness cost, reducing replication capacity to approximately 15% of wild-type levels [1]. This fitness deficit explains the low frequency of S282T emergence in clinical settings and its transient nature when observed. Compensatory mutations (e.g., K81R, I239L, L320F, A421V, Y586C) may occasionally co-emerge to partially restore replication efficiency, but their clinical impact remains minimal [1] [2].
HCV Genotype/Strain | Replicon System | Mean EC₅₀ (μM) | Resistance-Associated Mutations | Fold-Change in Susceptibility |
---|---|---|---|---|
1a (H77) | Subgenomic replicon | 0.31 | S282T | 3-6 fold increase (reduced susceptibility) |
1b (Con1) | Subgenomic replicon | 0.51 | S282T, P495A/S/L/T (in NNIs) | 3-6 fold increase |
2–6 | Subgenomic replicons | Comparable to GT1 | S282T (genotype-dependent) | Variable (generally low) |
The high barrier to resistance was corroborated by combination studies in replicon systems. Mericitabine demonstrated additive or synergistic effects when paired with interferon-α, ribavirin, NS3 protease inhibitors (e.g., danoprevir), or non-nucleoside NS5B inhibitors (e.g., setrobuvir). This synergy supports its role in combination regimens aimed at suppressing viral breakthrough and improving sustained virologic response rates [1] [4].
Compound Name | Role/Description | Relevance to Mericitabine |
---|---|---|
Mericitabine (RG-7128) | 3',5'-diisobutyryl ester prodrug of PSI-6130 | Focus compound; orally bioavailable prodrug |
PSI-6130 | Parent nucleoside; cytidine analogue | Active moiety after prodrug hydrolysis |
PSI-6130-TP | Cytidine analogue triphosphate (Active metabolite) | Primary chain-terminating inhibitor of NS5B |
PSI-6206 | Uridine analogue formed via deamination of PSI-6130 | Metabolic intermediate |
PSI-6206-TP | Uridine analogue triphosphate | Secondary chain-terminating metabolite |
Isobutyryl Chloride | Reagent used in prodrug synthesis | Key reagent for diisobutyryl ester formation |
Sofosbuvir | 2'-F-2'-C-methyluridine monophosphate prodrug (Approved NI) | Comparator nucleoside inhibitor |
Danoprevir (RG7227) | HCV NS3 protease inhibitor | Combinatorial partner in clinical studies (e.g., INFORM-SVR) |
Setrobuvir (ANA598) | Non-nucleoside NS5B inhibitor (Thumb II site) | Combinatorial partner in preclinical/clinical studies |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7